3,5-Diphenyl-1-(1-naphthyl)formazan
Overview
Description
3,5-Diphenyl-1-(1-naphthyl)formazan: is a chemical compound with the molecular formula C23H18N4 . It is also known by the synonyms Tetrazolium Violet Formazan and Violet Tetrazolium Formazan . This compound appears as an orange to amber to dark red powder or crystal. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-1-(1-naphthyl)formazan typically involves the reaction of 1-naphthylamine with benzaldehyde in the presence of a base, followed by the addition of phenylhydrazine . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities that specialize in fine chemicals.
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenyl-1-(1-naphthyl)formazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Substituted aromatic compounds
Scientific Research Applications
3,5-Diphenyl-1-(1-naphthyl)formazan has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: Employed in biochemical assays to measure cell viability and enzyme activity.
Medicine: Investigated for its potential use in diagnostic tests and therapeutic applications.
Industry: Utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-Diphenyl-1-(1-naphthyl)formazan involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, leading to the formation of colored products that are used in various assays. The molecular targets and pathways involved in these reactions include enzymes and cellular components that participate in redox processes.
Comparison with Similar Compounds
- Tetrazolium Blue Formazan
- Tetrazolium Red Formazan
- Tetrazolium Green Formazan
Comparison: 3,5-Diphenyl-1-(1-naphthyl)formazan is unique due to its specific molecular structure, which includes both phenyl and naphthyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Compared to other tetrazolium formazans, it may exhibit different reactivity and stability profiles.
Properties
IUPAC Name |
N'-anilino-N-naphthalen-1-yliminobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4/c1-3-11-19(12-4-1)23(26-24-20-14-5-2-6-15-20)27-25-22-17-9-13-18-10-7-8-16-21(18)22/h1-17,24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEBHHNKLXVOET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397832 | |
Record name | 3,5-Diphenyl-1-(1-naphthyl)formazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1719-72-8 | |
Record name | 3,5-Diphenyl-1-(1-naphthyl)formazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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